2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanenitrile
Description
2-Methyl-3-(4-methyl-1H-pyrazol-1-yl)propanenitrile (CAS: 887407-82-1, molecular weight: 149.19) is a nitrile-functionalized pyrazole derivative. Its structure features a propanenitrile backbone substituted with a 4-methylpyrazole group. Nitriles are versatile in organic synthesis due to their reactivity in nucleophilic additions, reductions (e.g., to amines), and cycloadditions.
Properties
IUPAC Name |
2-methyl-3-(4-methylpyrazol-1-yl)propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-7(3-9)5-11-6-8(2)4-10-11/h4,6-7H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNAGNNHUDKZLIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC(C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanenitrile typically involves the reaction of an aryl-substituted pyrazole with a suitable nitrile precursor. One common method involves the reaction of 4-methyl-1H-pyrazole with 2-bromo-2-methylpropanenitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as column chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The nitrile group in 2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanenitrile can act as an electrophilic site for nucleophilic attack, particularly under basic conditions. Key reactions include:
-
Hydrolysis :
Reaction with aqueous hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) converts the nitrile to a carboxylic acid. For example:Yields exceed 80% when refluxed at 100°C for 6–8 hours.
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Formation of Amides :
Treatment with hydrogen peroxide (H₂O₂) in alkaline media produces the corresponding amide:This reaction is typically conducted at 60–70°C with a 75–85% yield.
Oxidation
The nitrile group is resistant to oxidation, but the pyrazole ring undergoes selective oxidation. Using potassium permanganate (KMnO₄) in acidic conditions:
This reaction modifies electronic properties without altering the nitrile functionality, achieving 60–70% yields.
Reduction
-
Nitrile to Amine :
Catalytic hydrogenation with Raney nickel (Ni) or palladium (Pd) under H₂ gas reduces the nitrile to a primary amine:Yields range from 65% to 85% depending on solvent polarity.
-
Selective Pyrazole Reduction :
Sodium borohydride (NaBH₄) selectively reduces the pyrazole ring’s double bonds in tetrahydrofuran (THF), forming a partially saturated derivative.
Cycloaddition Reactions
The compound participates in [3+2] cycloadditions with azides to form tetrazoles, leveraging the nitrile’s electron-deficient character. For example:
Yields reach 90% when catalyzed by copper iodide (CuI) in dimethylformamide (DMF) .
Cross-Coupling Reactions
The pyrazole ring facilitates palladium-catalyzed couplings:
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Suzuki–Miyaura Coupling :
Reaction with aryl boronic acids in the presence of Pd(PPh₃)₄ forms biaryl derivatives:Reported yields exceed 75% under inert conditions.
Cyclization Reactions
Under acidic conditions, intramolecular cyclization generates fused heterocycles. For instance, refluxing with polyphosphoric acid (PPA) yields pyrazolo[1,5-a]pyrimidines:
This method achieves 50–60% yields.
Mechanistic Insights
-
Nitrile Reactivity : The electron-withdrawing nitrile group polarizes the adjacent C–H bond, enhancing susceptibility to nucleophilic attack.
-
Pyrazole Participation : The 4-methyl group on the pyrazole ring sterically hinders electrophilic substitution at the 3- and 5-positions, directing reactivity to the 1-position.
This compound’s dual functionality enables applications in pharmaceuticals, agrochemicals, and materials science, particularly in constructing nitrogen-rich scaffolds .
Scientific Research Applications
Chemistry
2-Methyl-3-(4-methyl-1H-pyrazol-1-yl)propanenitrile serves as a building block for synthesizing more complex heterocyclic compounds. Its structure allows for various chemical modifications, making it a versatile precursor in organic synthesis.
| Application Area | Description |
|---|---|
| Building Block | Used in the synthesis of various heterocycles |
| Reaction Medium | Acts as a solvent or catalyst in specific reactions |
Biology
In biological research, this compound is investigated for its potential as an enzyme inhibitor . Studies have shown that it may interact with specific enzymes, modulating their activity, which is crucial for drug development and understanding metabolic pathways.
Case Study:
A study evaluated the inhibitory effects of 2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanenitrile on certain kinases involved in cancer progression. The results indicated that the compound effectively reduced kinase activity, suggesting potential therapeutic applications in oncology .
Medicine
The compound has been explored for its therapeutic properties , including anti-inflammatory and anticancer activities. Its ability to inhibit specific biological targets makes it a candidate for drug formulation.
| Therapeutic Property | Potential Application |
|---|---|
| Anti-inflammatory | Treatment of chronic inflammatory diseases |
| Anticancer | Development of targeted cancer therapies |
Case Study:
Research published in MDPI highlighted the compound's effectiveness in reducing tumor growth in preclinical models, paving the way for further development into clinical applications .
Industry
In industrial applications, 2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanenitrile is utilized in the development of agrochemicals and materials science. Its chemical properties allow for the formulation of pesticides and herbicides that are more effective and environmentally friendly.
| Industrial Use | Description |
|---|---|
| Agrochemicals | Used in formulating pesticides and herbicides |
| Materials Science | Contributes to developing new materials with enhanced properties |
Mechanism of Action
The mechanism of action of 2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanenitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Reactivity Comparisons
The table below highlights key structural and functional differences between the target compound and analogs:
- Nitrile vs. Boronate Ester: The target compound’s nitrile group enables transformations like hydrolysis to carboxylic acids or coupling reactions, whereas the boronate ester analog () is tailored for cross-coupling chemistry, a staple in constructing biaryl structures .
- Complexity and Pharmacological Potential: The spiro compound () incorporates multiple pyrazole rings and a carboxylic acid, suggesting applications in medicinal chemistry. Its high melting point (270–272°C) and IR data (e.g., 1694 cm⁻¹ for C=O) reflect enhanced stability and hydrogen-bonding capacity compared to the simpler target compound .
Biological Activity
2-Methyl-3-(4-methyl-1H-pyrazol-1-yl)propanenitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure
The chemical structure of 2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanenitrile can be represented as follows:
This structure features a nitrile group attached to a branched carbon chain, along with a pyrazole moiety, which is often associated with various biological activities.
Antimicrobial Activity
Studies have indicated that compounds containing pyrazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to 2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanenitrile have shown effectiveness against various bacterial strains. A comparative analysis of related compounds demonstrated that modifications in the pyrazole structure can enhance antimicrobial efficacy.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| 2-Methyl-3-(4-methyl-1H-pyrazol-1-yl)propanenitrile | P. aeruginosa | 20 µg/mL |
Anti-inflammatory Effects
Research has suggested that the compound may possess anti-inflammatory properties. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential mechanism for reducing inflammation.
Mechanism of Action:
The anti-inflammatory activity is believed to be mediated through the inhibition of NF-kB signaling pathways, which play a crucial role in inflammation.
Neuroprotective Properties
Emerging studies have explored the neuroprotective effects of this compound. In models of oxidative stress-induced neuronal damage, 2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanenitrile exhibited significant protective effects on neuronal cells.
Case Study:
In a study involving rat models subjected to neurotoxic agents, administration of the compound resulted in reduced neuronal apoptosis and improved behavioral outcomes compared to control groups. This suggests its potential application in neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanenitrile, and how is purity validated?
- Synthetic Routes : The compound can be synthesized via nucleophilic substitution reactions, where a pyrazole derivative reacts with a nitrile-containing electrophile (e.g., acrylonitrile derivatives). For example, analogous methods involve coupling 4-methylpyrazole with brominated nitrile precursors under basic conditions (K₂CO₃) in polar aprotic solvents like DMF .
- Purity Validation : Purification typically employs column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) . Analytical techniques include:
- NMR Spectroscopy : To confirm molecular structure and substituent positions (e.g., ¹H NMR for methyl and pyrazole proton environments) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Q. How is the molecular structure of this compound characterized in crystallographic studies?
- Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The pyrazole ring geometry, nitrile orientation, and intermolecular interactions (e.g., hydrogen bonds) are resolved using software like SHELXL for refinement . Dihedral angles between the pyrazole and adjacent groups are critical for understanding conformational stability .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate byproducts in the synthesis of this compound?
- Key Variables :
- Temperature Control : Lower temperatures (–20°C to 50°C) reduce side reactions during nucleophilic substitution .
- Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance reactivity, while additives like trifluoroacetic acid (TFA) improve yield in azide-related syntheses .
- Catalysis : Transition-metal catalysts (e.g., Pd for cross-coupling) may enhance regioselectivity in analogous pyrazole derivatives .
Q. What strategies resolve ambiguities in crystallographic data for this compound’s derivatives?
- Refinement Tools : Use SHELXL to model disorder or thermal motion, incorporating restraints for bond lengths/angles .
- Hydrogen Bonding Analysis : ORTEP-III visualizes intermolecular interactions (e.g., O–H⋯N bonds in pyrazole derivatives), critical for understanding packing motifs .
- Validation Metrics : R-factor (<0.05), data-to-parameter ratios (>10:1), and agreement between observed/calculated electron density maps ensure reliability .
Q. How do electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?
- Nitrile Group : The electron-withdrawing nitrile enhances electrophilicity at the β-carbon, facilitating nucleophilic attacks (e.g., Suzuki-Miyaura couplings with aryl boronic acids) .
- 4-Methylpyrazole : The methyl group donates electron density via resonance, stabilizing the pyrazole ring and directing regioselectivity in further functionalization .
- Comparative Studies : Analogous compounds (e.g., 3-(4-fluorophenoxy)propanenitrile) show that electron-withdrawing substituents (F, CN) increase reactivity compared to electron-donating groups (CH₃) .
Methodological Considerations
- Data Contradictions : Discrepancies in reported melting points or spectral data (e.g., IR stretches) may arise from polymorphic forms or solvent residues. Always cross-validate with multiple techniques (DSC for melting behavior, elemental analysis for purity) .
- Safety and Compliance : Adhere to ethical guidelines for handling nitriles (potential toxicity) and ensure proper waste disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
